

Kinome Selectivity Profile of BI-4020: A Technical Guide

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Compound of Interest

Compound Name: BI-4020

Cat. No.: B1192375

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This technical guide provides an in-depth overview of the kinome selectivity profile of **BI-4020**, a fourth-generation, non-covalent, macrocyclic tyrosine kinase inhibitor (TKI). **BI-4020** is notable for its high potency and selectivity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those harboring resistance mutations to previous generations of TKIs, while sparing wild-type (WT) EGFR.^[1] This document details the quantitative inhibitory activity of **BI-4020**, the experimental methodologies used for its characterization, and its place within the EGFR signaling pathway.

Quantitative Kinase Inhibition Data

The selectivity of **BI-4020** has been primarily characterized against a panel of EGFR mutants, demonstrating its efficacy in overcoming common resistance mechanisms in non-small cell lung cancer (NSCLC).

Table 1: BI-4020 IC50 Values against EGFR Mutants

Kinase Target	IC50 (nM)	Reference
EGFR del19/T790M/C797S	0.2	[2]
EGFR del19/T790M	1	[2]
EGFR del19	1	[2]
EGFR L858R/T790M	0.01	[3]
EGFR L858R/T790M/C797S	0.01	[3]
Wild-Type EGFR	190	[2]

Table 2: Comparative Cellular IC50 Values of BI-4020 and Precursor Compounds

Compound	EGFR del19/T790M/C797S IC50 (nM)	Wild-Type EGFR IC50 (nM)	Selectivity Ratio (WT/mutant)	Reference
Precursor 7	6	-	-	[4]
Precursor 8	5	>2300	460	[4]
BI-4020	0.2	190	950	[2][5]

Note: The Engelhardt et al. (2019) publication mentions that **BI-4020**'s selectivity was confirmed against a larger panel of kinases, building on initial screens of precursor compounds against 238 kinases where only 5% were inhibited above 70%.[4] This indicates a high degree of kinome selectivity, a key feature of this next-generation inhibitor.

Experimental Protocols

The characterization of **BI-4020**'s inhibitory activity involves several key biochemical and cellular assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a primary method for determining the in vitro inhibitory potency (IC₅₀) of compounds against purified kinases.

Principle: The HTRF KinEASE™ assay is a fluorescence resonance energy transfer (FRET)-based method. It measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a streptavidin-XL665 conjugate and a phosphospecific antibody labeled with Europium cryptate (Eu³⁺). When the substrate is phosphorylated, the two fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor (Eu³⁺). The resulting emission from the acceptor (XL665) is proportional to the kinase activity.

Detailed Protocol:

- **Compound Preparation:** **BI-4020** is serially diluted in DMSO to create a concentration gradient.
- **Reaction Mixture Preparation:** A reaction buffer containing the purified EGFR kinase (specific mutant or wild-type) and a biotinylated substrate peptide is prepared.
- **Incubation:** The kinase and substrate mixture is incubated with the various concentrations of **BI-4020** in a low-volume 384-well plate.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at room temperature.
- **Detection:** The reaction is stopped, and the detection reagents (streptavidin-XL665 and Eu³⁺-labeled anti-phospho antibody) are added.
- **Signal Measurement:** After an incubation period to allow for the binding of the detection reagents, the fluorescence is read on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- **Data Analysis:** The ratio of the acceptor to donor fluorescence is calculated, and the IC₅₀ values are determined by fitting the data to a dose-response curve.

Cellular Proliferation Assays

These assays assess the ability of **BI-4020** to inhibit the growth of cancer cell lines that are dependent on specific EGFR mutations for their survival.

Principle: Cell viability is measured in the presence of varying concentrations of the inhibitor. A common method is the use of a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

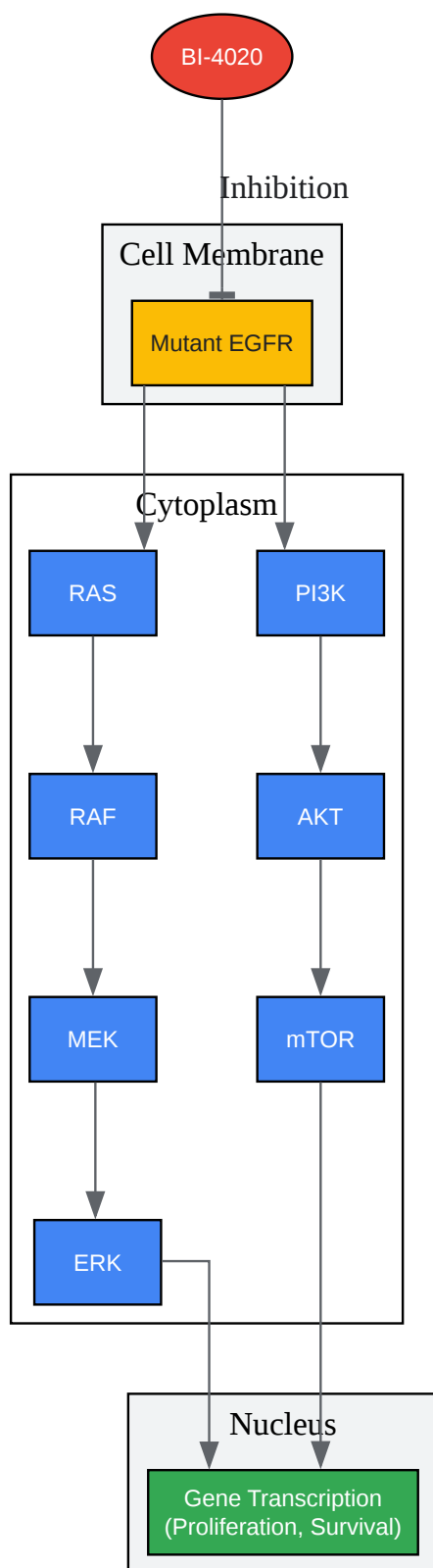
Detailed Protocol:

- **Cell Culture:** Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the expression of a specific EGFR mutant for survival, are cultured under standard conditions.
- **Cell Plating:** The cells are seeded into 96-well plates.
- **Compound Treatment:** The cells are treated with a range of concentrations of **BI-4020**.
- **Incubation:** The plates are incubated for a period of 72 hours to allow for the compound to exert its effect on cell proliferation.
- **Viability Measurement:** A cell viability reagent is added to each well, and the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
- **Data Analysis:** The data is normalized to untreated controls, and the IC50 values are calculated from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in NSCLC

BI-4020 acts by directly inhibiting the kinase activity of EGFR. In NSCLC driven by EGFR mutations, the receptor is constitutively active, leading to the downstream activation of pro-survival and proliferative signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By binding to the ATP-binding site of the mutant EGFR kinase domain, **BI-4020** blocks the autophosphorylation of the receptor and the subsequent activation of these downstream pathways.

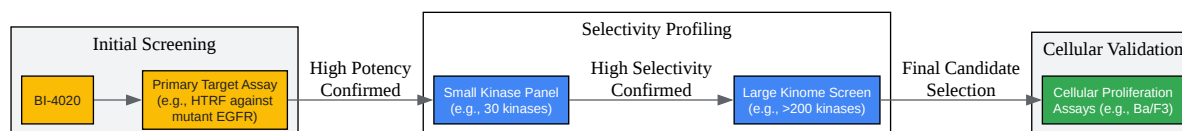


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EGFR signaling pathway inhibited by **BI-4020**.

Experimental Workflow for Kinase Profiling

The process of determining the kinome selectivity profile of a compound like **BI-4020** involves a tiered approach, starting with primary assays against the main target and then expanding to broader panels of kinases.



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Workflow for **BI-4020** kinome selectivity profiling.

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